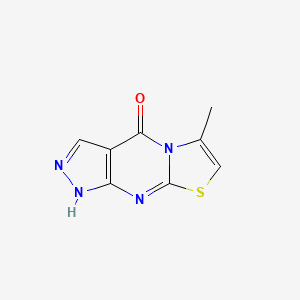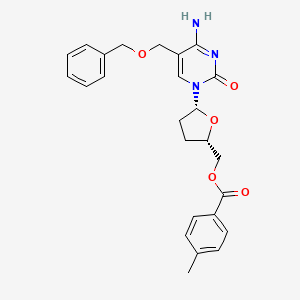
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is a chemical compound with the molecular formula C12H19N3O. It is characterized by its unique bicyclic structure, which includes a nitroso group and two nitrogen atoms within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nitroso-12,13-diazabicyclo(921)tetradeca-1(14),11-diene typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group may yield nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
12,13-Diazabicyclo(9.2.1)tetradeca-1(14),11-diene: Lacks the nitroso group but shares the bicyclic structure.
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-11(14),13-diene: Similar structure with slight variations in the position of the double bonds
Uniqueness
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
79442-08-3 |
|---|---|
Formule moléculaire |
C12H19N3O |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
14-nitroso-12,13-diazabicyclo[9.2.1]tetradeca-1(14),11-diene |
InChI |
InChI=1S/C12H19N3O/c16-15-12-10-8-6-4-2-1-3-5-7-9-11(12)14-13-10/h1-9H2,(H,13,14) |
Clé InChI |
PHNGUVIYSDRRPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC2=C(C(=NN2)CCCC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
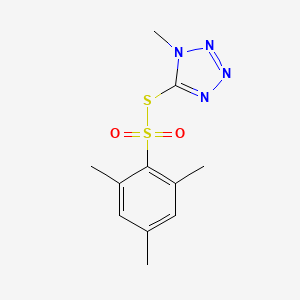
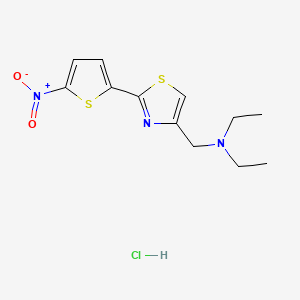

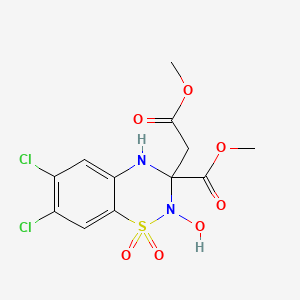
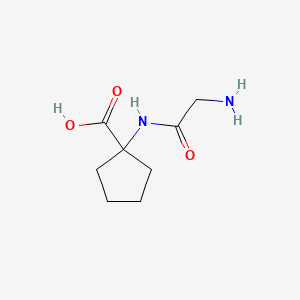
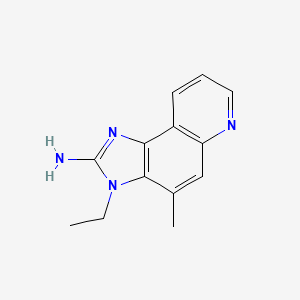
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
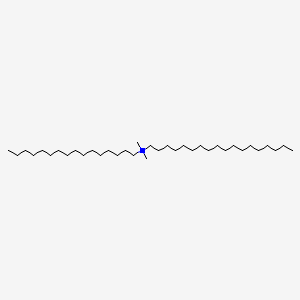

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
